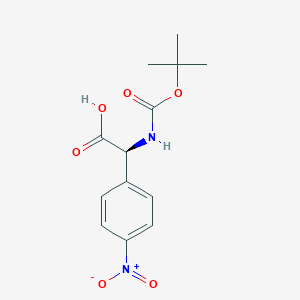
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Acetic Acid Derivative: The protected amino group is then reacted with a suitable acetic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) to form the desired product.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The free amine can be coupled with other carboxylic acids or acid chlorides to form amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Deprotection: Trifluoroacetic acid, methanol.
Coupling: Dicyclohexylcarbodiimide, N-hydroxysuccinimide.
Major Products
Reduction: 2-((tert-Butoxycarbonyl)amino)-2-(4-aminophenyl)acetic acid.
Deprotection: (S)-2-amino-2-(4-nitrophenyl)acetic acid.
Coupling: Various amide derivatives depending on the coupling partner.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with other molecules through hydrogen bonding, nucleophilic substitution, and other mechanisms
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-aminophenyl)acetic acid: Similar structure but with an amino group instead of a nitro group.
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Lacks the nitro group on the phenyl ring.
(S)-2-amino-2-(4-nitrophenyl)acetic acid: The free amine version of the compound.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-nitrophenyl)acetic acid is unique due to the combination of a Boc-protected amino group and a nitro-substituted phenyl ring. This combination allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
336877-68-0 |
|---|---|
Molecular Formula |
C13H16N2O6 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-4-6-9(7-5-8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1 |
InChI Key |
MDWBEVONBWMBJG-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















